8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
CAS No.:
Cat. No.: VC8825006
Molecular Formula: C20H22ClNO6
Molecular Weight: 407.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClNO6 |
|---|---|
| Molecular Weight | 407.8 g/mol |
| IUPAC Name | (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C20H22ClNO6/c1-20(2,3)28-19(25)22-8-7-17(23)26-16-10-15-13(9-14(16)21)11-5-4-6-12(11)18(24)27-15/h9-10H,4-8H2,1-3H3,(H,22,25) |
| Standard InChI Key | UZROXIHCPUNHNO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Introduction
The compound 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic molecule featuring a coumarin-based structure. It incorporates a chloro-substituted chromenone core fused with a cyclopentane ring and is functionalized with a tert-butoxycarbonyl (Boc)-protected beta-alanine moiety. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.
Structural Features
The compound is characterized by the following structural elements:
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Core Structure: A coumarin derivative fused with a cyclopentane ring.
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Substituents:
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A chlorine atom at the 8th position of the chromenone core.
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A Boc-protected beta-alanine group attached via an ester bond at the 7th position.
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Molecular Details:
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClNO5 |
| Molecular Weight | 365.81 g/mol |
| Functional Groups | Ester, carbamate (Boc group), ketone |
| Key Substituents | Chlorine (Cl), tert-butoxycarbonyl (Boc) |
Synthesis Pathway
The synthesis of this compound likely involves several key steps:
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Preparation of the Coumarin Core: Starting from salicylaldehyde derivatives, cyclization with malonic acid or its derivatives forms the chromenone core.
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Chlorination: Introduction of a chlorine atom at the 8th position using reagents such as phosphorus oxychloride or thionyl chloride.
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Beta-Alanine Functionalization: Coupling the chromenone derivative with Boc-protected beta-alanine using standard esterification methods (e.g., DCC/DMAP coupling).
Potential Applications
The compound’s structure suggests potential applications in:
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Pharmaceutical Chemistry:
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Coumarin derivatives are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties.
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The Boc-protected beta-alanine group may enhance solubility and bioavailability for pharmaceutical formulations.
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Synthetic Chemistry:
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The compound can serve as an intermediate for further functionalization or derivatization in drug discovery.
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Biological Relevance
While specific biological data for this compound is unavailable, related coumarin derivatives have demonstrated significant pharmacological activities:
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Antimicrobial and anticancer properties due to their ability to interact with biological targets such as enzymes and DNA .
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Potential as enzyme inhibitors (e.g., acetylcholinesterase inhibitors) for neurodegenerative diseases like Alzheimer’s .
Comparison with Related Compounds
To contextualize its utility, let us compare it with structurally similar compounds:
Research Gaps and Future Directions
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Biological Evaluation: Further studies are needed to assess its pharmacological potential through in vitro and in vivo assays.
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Molecular Docking Studies: Computational approaches could predict its binding affinity to biological targets.
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Derivatization: Modifications to enhance activity or selectivity against specific targets.
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